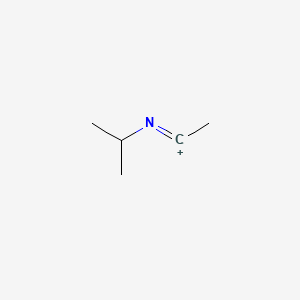![molecular formula C17H18O2S2 B14651087 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid CAS No. 50900-48-6](/img/structure/B14651087.png)
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the preparation of the sulfanyl intermediate by reacting 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions.
Coupling reaction: The sulfanyl intermediate is then coupled with 2-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aromatic rings may interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylpropyl)sulfanyl]benzoic acid: Lacks the additional sulfanyl-phenyl substitution.
2-[(Phenylsulfanyl)benzoic acid: Lacks the 2-methylpropyl substitution.
Uniqueness
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid is unique due to the presence of both the 2-methylpropyl and sulfanyl-phenyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
50900-48-6 |
|---|---|
Molecular Formula |
C17H18O2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S2/c1-12(2)11-20-13-7-9-14(10-8-13)21-16-6-4-3-5-15(16)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
HCVAWDUPKUXMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



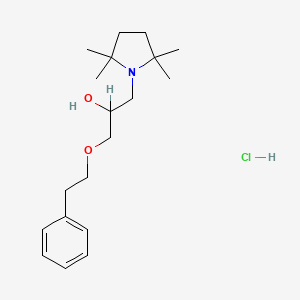
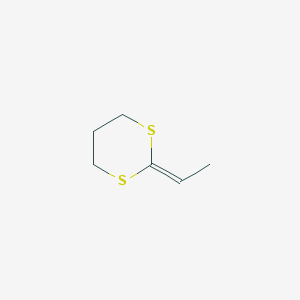


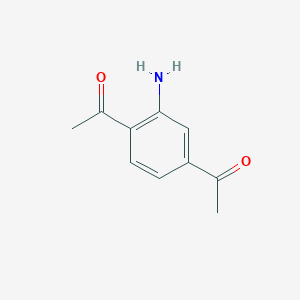
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
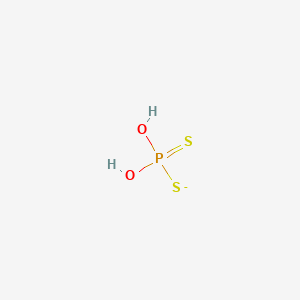
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
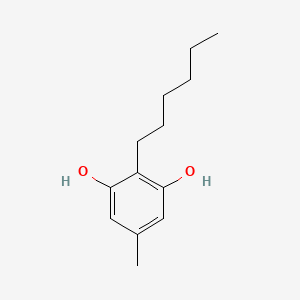
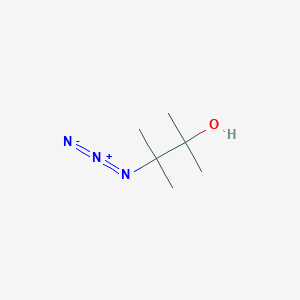
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
